
Btqbt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BTQBT can be synthesized through a series of chemical reactions involving the coupling of thiadiazole and dithiole units. One common method involves the use of a transition-metal-free Pummerer CH–CH-type cross-coupling reaction followed by a Newman–Kwart reaction . This modular approach allows for the creation of various this compound derivatives by altering the functional groups attached to the core structure.
Industrial Production Methods
In an industrial setting, this compound is often produced using organic molecular-beam deposition under ultrahigh vacuum conditions. This method ensures the formation of high-purity films with well-defined molecular orientations, which are crucial for their performance in electronic devices .
Chemical Reactions Analysis
Types of Reactions
BTQBT undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used for the oxidation of this compound.
Substitution: Bromine or N-bromosuccinimide (NBS) are frequently used for bromination reactions.
Major Products
Scientific Research Applications
BTQBT has a wide range of applications in scientific research, particularly in the fields of organic electronics and materials science. Some notable applications include:
Organic Thin-Film Transistors (OTFTs): This compound is used as a semiconductor material in OTFTs due to its high charge carrier mobility and stability.
Optoelectronic Devices: The compound’s unique electronic properties make it suitable for use in light-emitting diodes and photovoltaic cells.
Mechanism of Action
The mechanism by which BTQBT exerts its effects is primarily related to its molecular structure, which facilitates efficient π-π stacking interactions. These interactions enhance charge transport properties, making this compound an excellent material for use in electronic devices. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in determining the compound’s electronic properties .
Comparison with Similar Compounds
BTQBT is often compared with other sulfur-containing organic compounds used in organic electronics, such as:
Pentacene: Known for its high charge carrier mobility but less stable compared to this compound.
Polythiophene: Offers good stability but lower mobility compared to this compound.
Tetracyanoquinodimethane (TCNQ) Derivatives: These compounds exhibit n-type semiconducting behavior, whereas this compound is primarily p-type.
This compound stands out due to its balanced combination of high mobility, stability, and ease of synthesis, making it a unique and valuable material in the field of organic electronics .
Biological Activity
Btqbt, a compound of significant interest in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from multiple research sources to provide a comprehensive understanding of this compound's biological effects, including its antimicrobial and potential anticancer properties.
This compound is characterized as a heterocyclic compound, which plays a crucial role in medicinal chemistry due to its diverse biological activities. The synthesis of this compound involves innovative organic methodologies that enhance its yield and biological efficacy. For instance, researchers have explored the use of "smart" reaction media to create compounds with high biological activity, particularly those related to indole-type alkaloids .
Table 1: Summary of Synthetic Methods for this compound
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial activity against various pathogens. Notably, it has shown effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 0.21 μM . The compound's structure allows it to interact effectively with bacterial targets, making it a promising candidate for developing new antibiotics.
Table 2: Antimicrobial Activity of this compound
Cytotoxicity Studies
Cytotoxicity assays using human keratinocyte (HaCat) and murine fibroblast (BALB/c 3T3) cell lines reveal that while this compound is effective against bacteria, it also possesses varying degrees of cytotoxicity. The HaCat cells were found to be more sensitive compared to BALB/c 3T3 cells, indicating the need for careful evaluation in therapeutic applications .
Case Study: Antitumor Activity
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess antitumor activity. Research focused on derivatives of indole-type compounds has demonstrated significant effects against glioma and melanoma cell lines . These findings indicate that further exploration into the anticancer potential of this compound could yield valuable insights for cancer treatment.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. The most active derivatives displayed favorable binding energies and inhibition constants comparable to established antibiotics like ciprofloxacin. For example, compound 3g formed critical hydrogen bonds with amino acid residues in DNA gyrase, which is essential for its antibacterial action .
Table 3: Molecular Docking Results for this compound Derivatives
Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (μM) |
---|---|---|---|
3g | DNA gyrase | -9.5 | 0.15 |
Ciprofloxacin | DNA gyrase | -9.7 | 0.14 |
Properties
IUPAC Name |
4,8-bis(1,3-dithiol-2-ylidene)-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N4S6/c1-2-18-11(17-1)5-7-9(15-21-13-7)6(12-19-3-4-20-12)10-8(5)14-22-16-10/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMLGFPCLXTCEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C2C3=NSN=C3C(=C4SC=CS4)C5=NSN=C25)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N4S6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567150 |
Source
|
Record name | 4,8-Bis(2H-1,3-dithiol-2-ylidene)-4H,8H-benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135704-54-0 |
Source
|
Record name | 4,8-Bis(2H-1,3-dithiol-2-ylidene)-4H,8H-benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.